2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline
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Overview
Description
2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperidine ring and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and piperidine ring. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoxaline: Lacks the piperidine and thiomorpholine groups, making it less complex.
3-(thiomorpholine-4-carbonyl)piperidine: Does not contain the quinoxaline core.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline core.
Uniqueness
2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is unique due to its combination of a quinoxaline core with both piperidine and thiomorpholine groups
Properties
IUPAC Name |
[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-14-18(21-17-7-3-2-6-16(17)20-14)23-8-4-5-15(13-23)19(24)22-9-11-25-12-10-22/h2-3,6-7,15H,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHHEAFORLIJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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